N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline
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Overview
Description
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is an organic compound with the molecular formula C21H20N2O and a molecular weight of 316.39 g/mol . This compound is part of the phenoxazine family, which is known for its diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline typically involves the reaction of phenoxazine derivatives with aniline derivatives under specific conditions. One common method includes the use of triphenylamine and phenoxazine as donors and benzo[c][1,2,5]thiadiazole as an acceptor to construct a hot exciton skeleton . The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through column chromatography and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine-10-oxide, while reduction could produce phenoxazine-10-amine derivatives.
Scientific Research Applications
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline involves its interaction with molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects. In material science, its electroluminescent properties are due to the precise regulation of excited states, which is achieved through the large twisted conformation of the phenoxazine moiety .
Comparison with Similar Compounds
Similar Compounds
4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile: Used in OLEDs for its thermally activated delayed fluorescence properties.
N-(4-hydroxy-phenyl)-1-nitro-10H-phenoxazine 3-sulphonamide: Known for its antidiabetic activity.
Uniqueness
N,N,3-Trimethyl-4-(10H-phenoxazin-10-yl)aniline is unique due to its specific structural modifications that enhance its electroluminescent properties and its wide range of applications in both biological and material sciences .
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N,N,3-trimethyl-4-phenoxazin-10-ylaniline |
InChI |
InChI=1S/C21H20N2O/c1-15-14-16(22(2)3)12-13-17(15)23-18-8-4-6-10-20(18)24-21-11-7-5-9-19(21)23/h4-14H,1-3H3 |
InChI Key |
VKDJORIZQUZXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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